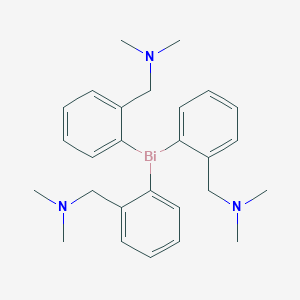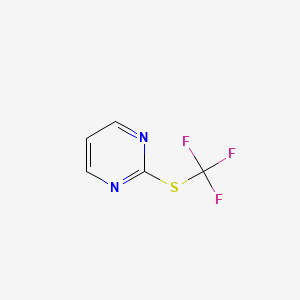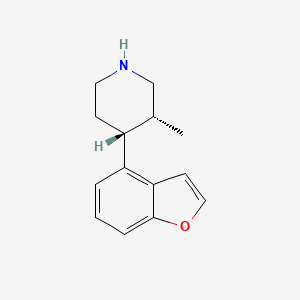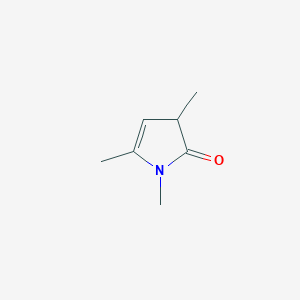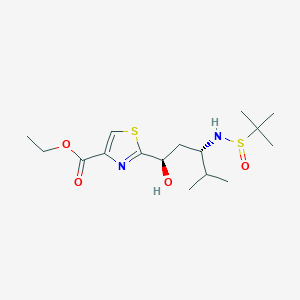
rel-Ethyl 2-((1R*,3S*)-3-(((S)-tert-butylsulfinyl)amino)-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“rel-Ethyl 2-((1R*,3S*)-3-(((S)-tert-butylsulfinyl)amino)-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate” is a complex organic compound that features a thiazole ring, a tert-butylsulfinyl group, and a carboxylate ester. Compounds like this are often studied for their potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multiple steps, including:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the tert-Butylsulfinyl Group: This step might involve the use of tert-butylsulfinyl chloride in the presence of a base to introduce the sulfinyl group.
Esterification: The carboxylic acid group can be converted to an ester using ethanol and an acid catalyst.
Hydroxylation and Amination: Introduction of the hydroxyl and amino groups can be achieved through selective reduction and amination reactions.
Industrial Production Methods
Industrial production would likely involve optimization of these steps to ensure high yield and purity, using scalable reaction conditions and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated thiazoles, nitrothiazoles.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Antimicrobial Activity: Potential use as an antimicrobial agent.
Medicine
Drug Development: Investigated for its potential therapeutic effects in treating various diseases.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science: Potential use in the development of new materials with specific properties.
Agriculture: Studied for its potential use as a pesticide or herbicide.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. For example:
Enzyme Inhibition: The compound might bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Receptor Binding: It might interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-((1R,3S)-3-amino-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate**: Similar structure but lacks the tert-butylsulfinyl group.
- Methyl 2-((1R,3S)-3-(((S)-tert-butylsulfinyl)amino)-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate**: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
The presence of the tert-butylsulfinyl group and the specific stereochemistry of the compound might confer unique biological activities and chemical reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C16H28N2O4S2 |
|---|---|
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
ethyl 2-[(1R,3S)-3-(tert-butylsulfinylamino)-1-hydroxy-4-methylpentyl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C16H28N2O4S2/c1-7-22-15(20)12-9-23-14(17-12)13(19)8-11(10(2)3)18-24(21)16(4,5)6/h9-11,13,18-19H,7-8H2,1-6H3/t11-,13+,24?/m0/s1 |
Clé InChI |
PVGZSUZLFWZUTA-PSRAYLCPSA-N |
SMILES isomérique |
CCOC(=O)C1=CSC(=N1)[C@@H](C[C@@H](C(C)C)NS(=O)C(C)(C)C)O |
SMILES canonique |
CCOC(=O)C1=CSC(=N1)C(CC(C(C)C)NS(=O)C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


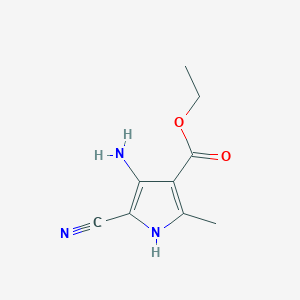
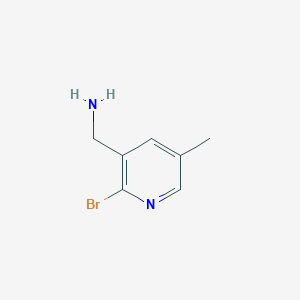
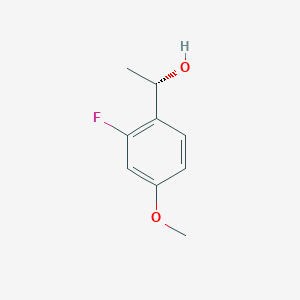
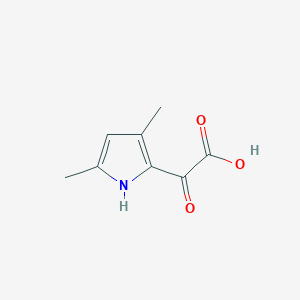

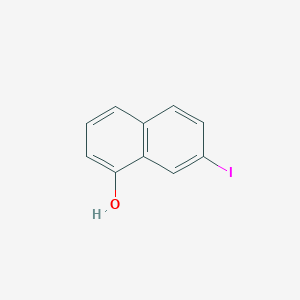
![(2-Chlorobenzo[d]oxazol-4-yl)methanamine](/img/structure/B12866475.png)

![(3aS,4S,6aR)-4-(5-(6-aminoquinolin-2-yl)-5-oxopentyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one](/img/structure/B12866480.png)
![4-Bromo-2-iodobenzo[d]oxazole](/img/structure/B12866491.png)
